Isovitexin2''-O-arabinoside
Description
Significance of Flavonoid Glycosides in Plant Biology and Specialized Metabolism
Flavonoid glycosides are integral to a plant's ability to interact with its environment and carry out essential life functions. They are not considered primary metabolites, which are directly involved in growth and development, but rather specialized metabolites with a wide array of functions. nih.gov
These functions include:
Pigmentation: Many flavonoid glycosides, particularly anthocyanins, are responsible for the vibrant colors in flowers, fruits, and leaves, which serve to attract pollinators and seed dispersers. wikipedia.orgnih.gov
UV Protection: They act as a natural sunscreen, absorbing harmful UV-B radiation and protecting the plant's tissues from damage. nih.govmdpi.com
Defense Mechanisms: Flavonoid glycosides can act as a defense against pathogens and herbivores. nih.govmdpi.com Some have antimicrobial properties, while others can deter feeding by insects. nih.govmdpi.com
Signaling Molecules: They can act as signaling molecules in processes like symbiotic nitrogen fixation, where they facilitate the relationship between legumes and rhizobia bacteria. wikipedia.org
Growth and Development: Flavonoids are also involved in regulating plant growth and development. mdpi.com
Glycosylation, the attachment of sugar molecules to the flavonoid core, is a critical modification. It significantly increases the water solubility and stability of flavonoids, allowing them to be stored in plant vacuoles and transported throughout the plant. mdpi.commdpi.com This process of glycodiversification is carried out by enzymes called glycosyltransferases and is a key part of plant specialized metabolism. nih.gov
Overview of Flavone (B191248) Subgroup and Glycosylation Patterns
Flavones are a major subgroup of flavonoids characterized by a specific chemical structure: a double bond between the second and third carbons of the C ring and a ketone group at the fourth carbon. nih.govcambridge.org They are widely distributed in nature, found in the leaves, flowers, and fruits of many plants, often in their glycoside forms. cambridge.org
Distinction Between O-Glycosyl and C-Glycosyl Flavonoids
The attachment of a sugar moiety to a flavonoid aglycone (the non-sugar part) can occur in two primary ways, leading to two distinct classes of flavonoid glycosides: O-glycosyl flavonoids and C-glycosyl flavonoids. mdpi.com
O-Glycosyl Flavonoids: In this more common type, the sugar molecule is linked to the flavonoid core via an oxygen atom, forming an O-glycosidic bond. mdpi.commdpi.com This bond is susceptible to hydrolysis by enzymes and acids. mdpi.comnih.gov
C-Glycosyl Flavonoids: In C-glycosyl flavonoids, the sugar is directly attached to the flavonoid skeleton through a carbon-carbon (C-C) bond. mdpi.comnih.gov This C-C bond is significantly more resistant to enzymatic and acidic hydrolysis, making C-glycosyl flavonoids more stable than their O-glycosyl counterparts. mdpi.comresearchgate.net
Structural Characteristics of C-Glycosyl Flavones
The C-glycosidic linkage in C-glycosyl flavones almost exclusively occurs at the C-6 or C-8 positions of the A ring of the flavone backbone. nih.gov The biosynthesis of C-glycosyl flavones follows a different pathway than that of O-glycosyl flavones, often involving a 2-hydroxyflavanone (B13135356) intermediate. mdpi.com
C-glycosyl flavonoids can be further categorized based on their glycosylation patterns:
Mono-C-glycosylflavonoids: A single sugar unit is attached to the flavone core.
Di-C-glycosylflavonoids: Two sugar units are attached at different carbon positions.
O-glycosyl-C-glycosylflavonoids: These are more complex structures where an additional sugar is attached to either a hydroxyl group on the flavone core or to the sugar moiety of the C-glycoside, often at the 2'' position. nih.gov
O-acylated-C-glycosylflavonoids: An acyl group is attached to the sugar moiety or the flavonoid skeleton. nih.gov
Positioning of Isovitexin (B1672635) 2''-O-arabinoside within the Flavonoid Glycoside Landscape
Isovitexin 2''-O-arabinoside is a C-glycosyl flavone, specifically an O-glycosyl-C-glycosylflavonoid. nih.govsmolecule.com Its structure is based on the flavone apigenin (B1666066). smolecule.com The core of the molecule is isovitexin, which is apigenin with a glucose molecule attached at the C-6 position. caymanchem.com In Isovitexin 2''-O-arabinoside, an additional sugar, arabinose, is linked to the 2'' position of the glucose molecule via an O-glycosidic bond. smolecule.comebi.ac.uk
Structure
2D Structure
Properties
IUPAC Name |
6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-7-16-20(33)22(35)25(40-26-23(36)19(32)13(31)8-37-26)24(39-16)18-12(30)6-15-17(21(18)34)11(29)5-14(38-15)9-1-3-10(28)4-2-9/h1-6,13,16,19-20,22-28,30-36H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRIYYKEWCXQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53382-71-1 | |
| Record name | Isovitexin 2''-O-arabinoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Natural Distribution of Isovitexin 2 O Arabinoside
Identification in Specific Plant Species and Genera
The presence of Isovitexin (B1672635) 2''-O-arabinoside has been confirmed across several plant families, with a notable prevalence in the Poaceae (grass) family.
This compound is a known natural product found in the primary leaves of rye (Secale cereale). chemfaces.com It has been extensively identified in oats (Avena sativa L.), where it is found in the plantlets and sprouts. glpbio.commedchemexpress.comnih.gov Research on oat seedlings has led to the isolation and characterization of Isovitexin 2''-O-arabinoside, highlighting its role as a constituent of this widely cultivated cereal. medchemexpress.com Furthermore, studies have identified it as part of a flavonoid mixture in the aerial parts of Avena sativa L. var. Argentina. thieme-connect.comsssup.it
The compound is also present in various types of bamboo leaves, which are part of the Poaceae family. For instance, it has been detected in Moso bamboo (Phyllostachys edulis) leaf extract. researchgate.net Its presence has been noted in sugarcane straw (Saccharum officinarum L.) as well. ucp.pt While the compound is prevalent in grasses like oats and rye, specific identification in rice bran and wheat bran requires further targeted investigation, though its occurrence in other parts of these plants makes its presence plausible. An untargeted metabolomics approach also revealed the presence of an isomer of Isovitexin 2''-O-arabinoside in barley (Hordeum vulgare) leaf extracts, another important member of the Poaceae family. mdpi.com
Isovitexin 2''-O-arabinoside has been reported in the genus Passiflora, commonly known as passion flowers. nih.gov The occurrence of C-glycosylflavonoids is a characteristic feature of this genus, and this specific compound contributes to the diverse phytochemical profile of these plants.
The natural products occurrence database indicates that Isovitexin 2''-O-arabinoside has been found in Desmodium canadense. nih.gov Related research on the Desmodium genus, such as studies on Desmodium incanum, has also pointed to the presence of various flavonoids, including isovitexin and its derivatives, suggesting a pattern of accumulation within this genus. aferp.fr
Beyond the aforementioned species, Isovitexin 2''-O-arabinoside has been identified in other plants. It is found in the mature seeds of Vaccaria segetalis (Cowherb), a medicinal herb. biosynth.comovid.com Research indicates that the processing of these seeds by stir-frying can lead to an increase in the content of Isovitexin 2''-O-arabinoside. ovid.com Additionally, it has been described as a flavonoid found in the alfalfa plant (Medicago sativa). molnova.com
| Plant Family | Species | Common Name | Plant Part(s) | Reference(s) |
|---|---|---|---|---|
| Poaceae | Secale cereale | Rye | Primary Leaves | chemfaces.com |
| Poaceae | Avena sativa L. | Oat | Plantlets, Sprouts, Aerial Parts | glpbio.comnih.govsssup.it |
| Poaceae | Phyllostachys edulis | Moso Bamboo | Leaves | researchgate.net |
| Poaceae | Hordeum vulgare (isomer) | Barley | Leaves | mdpi.com |
| Poaceae | Saccharum officinarum L. | Sugarcane | Straw | ucp.pt |
| Passifloraceae | Passiflora sp. | Passion Flower | Not specified | nih.gov |
| Fabaceae | Desmodium canadense | Showy Tick Trefoil | Not specified | nih.gov |
| Fabaceae | Desmodium incanum | Creeping Beggarweed | Not specified | aferp.fr |
| Fabaceae | Medicago sativa | Alfalfa | Not specified | molnova.com |
| Caryophyllaceae | Vaccaria segetalis | Cowherb | Seeds | ovid.com |
Tissue and Organ-Specific Accumulation Patterns
Research indicates that the accumulation of Isovitexin 2''-O-arabinoside is not uniform throughout the plant, with concentrations varying between different tissues and developmental stages.
In members of the Poaceae family, the compound is often concentrated in the leaves and young tissues. For example, it was specifically isolated from the primary leaves of rye (Secale cereale). chemfaces.com In Avena sativa (oat), it is notably present in the early developmental stages, having been identified in both plantlets and sprouts. glpbio.comnih.gov An untargeted metabolomics study of oat's response to pathogens also detected the compound in leaf tissue. nih.gov Similarly, its presence in bamboo is primarily associated with the leaves. researchgate.net This pattern suggests a potential role for the compound in protecting young, vulnerable tissues from environmental stressors.
Potential Chemotaxonomic Significance of Isovitexin 2''-O-arabinoside
The distribution of flavonoids, including C-glycosylflavonoids like Isovitexin 2''-O-arabinoside, can serve as a valuable tool in chemotaxonomy—the classification of plants based on their chemical constituents. The presence or absence of specific compounds can help to delineate relationships between different genera and species.
The occurrence of Isovitexin 2''-O-arabinoside and related compounds is a significant chemotaxonomic marker within the Poaceae family. For instance, the profiling of flavonoids is used to differentiate between various cultivars of barley, where an isomer of Isovitexin 2''-O-arabinoside was found to be a discriminatory metabolite among different cultivars. mdpi.com The specific patterns of glycosylation on the isovitexin core are characteristic features that can distinguish between closely related grass species. scribd.com The consistent presence of this compound in genera such as Avena and Secale reinforces their biochemical similarities and taxonomic relationship within the grass family. scribd.comchemicalbook.com
Isolation, Purification, and Advanced Analytical Methodologies
Extraction Techniques from Plant Biomass
Isovitexin-2''-O-arabinoside is a naturally occurring flavonoid found in various plants, including the leaves of rye (Secale cereale) and oat plantlets (Avena sativa L.). chemfaces.commedchemexpress.comglpbio.com The initial step in its isolation involves extracting the compound from the plant matrix.
Commonly, dried and powdered plant material is subjected to extraction with polar solvents. Hot methanol (B129727) is a frequently used solvent for this purpose. ptfarm.pl The process typically involves macerating or refluxing the plant biomass with the solvent to draw out the flavonoids and other phenolic compounds. Following extraction, the resulting solution is concentrated to yield a crude extract. This crude extract then undergoes further purification steps. For instance, the concentrated extract can be suspended in hot water, filtered, and then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and a mixture of ethyl acetate and methanol, to achieve a preliminary separation of compounds based on their polarity. ptfarm.pl Deep eutectic solvents (DES) have also been explored as green alternatives to conventional solvents for extracting flavonoids like isovitexin (B1672635) from plant leaves. rsc.org
Chromatographic Separation Strategies
Chromatography is indispensable for separating Isovitexin-2''-O-arabinoside from the complex mixture of compounds present in the crude plant extract. A combination of different chromatographic methods is often employed to achieve high purity.
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for the detection, quantification, and purification of isovitexin and its glycosides. researchgate.netmdpi.com Reversed-phase HPLC is the most widely used method, typically employing a C18 column. nih.govmdpi.com
The separation is achieved by using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often acidified with a small amount of acid (such as acetic acid or phosphoric acid) to improve peak shape and resolution. researchgate.netmdpi.comnih.gov The detection of flavonoids is commonly carried out using a UV or photodiode array (PDA) detector, with a detection wavelength typically set around 360 nm. nih.govmdpi.com For complex samples, gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve adequate separation of all components. researchgate.net The method can be validated for parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable analysis. researchgate.netmdpi.com
Table 1: Example HPLC Conditions for Analysis of Isovitexin and Related Flavonoids
| Parameter | Condition | Source |
|---|---|---|
| Column | Shim-pack VP-ODS C18 (250 mm × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Isocratic: tetrahydrofuran/acetonitrile/0.05% phosphoric acid (20:3:77, v/v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.govmdpi.com |
| Detection | UV at 360 nm | nih.govmdpi.com |
| Column Temperature | 25 °C or 40 °C | nih.govmdpi.com |
This table is interactive. Click on the headers to sort.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of plant extracts and for monitoring the progress of purification. asianpubs.orgasianpubs.org For the separation of isovitexin and its derivatives, pre-coated silica (B1680970) gel plates (e.g., silica gel GF254) are commonly used as the stationary phase. asianpubs.org
A suitable mobile phase is selected to achieve separation. A common solvent system for these flavonoids is a mixture of ethyl acetate, formic acid, acetic acid, and water (e.g., 100:11:11:26 v/v/v/v). asianpubs.orgasianpubs.org After developing the plate in an unsaturated chamber and drying, the separated spots can be visualized under UV light (e.g., at 366 nm). asianpubs.org High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometric scanner allows for the quantification of the separated compounds. asianpubs.orgasianpubs.org
Column Chromatography (CC) is a fundamental preparative technique for the large-scale purification of compounds from crude extracts. Various stationary phases can be used, including polyamide, Sephadex LH-20, and silica gel. ptfarm.plgoogle.com Polyamide column chromatography is effective for enriching flavonoid fractions from crude extracts. ptfarm.plrsc.org Elution is typically performed using a gradient of water and methanol. ptfarm.pl For further purification, size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent is often employed to separate compounds based on their molecular size and to remove smaller impurities. ptfarm.pl
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thus avoiding irreversible adsorption of the sample. nih.govnih.govtautobiotech.com It has proven to be a highly efficient method for the preparative separation of flavonoid glycosides from complex natural product extracts. nih.govresearchgate.net
The success of HSCCC separation relies on the selection of a suitable two-phase solvent system. nih.gov Systems composed of solvents like n-hexane–ethyl acetate–methanol–water or ethyl acetate–n-butanol–water are commonly optimized for the target compounds. nih.govnih.govresearchgate.net For example, a system of ethyl acetate-n-butanol-water (2:1:3, v/v/v) has been used to successfully isolate isovitexin. nih.govtautobiotech.com The crude or semi-purified extract is dissolved in a portion of the solvent system and injected into the HSCCC coil, where separation occurs as the mobile phase is pumped through the stationary phase. tautobiotech.com This technique allows for the processing of large sample sizes and yields compounds with high purity in a single step. nih.govnih.gov
Spectroscopic and Spectrometric Structural Elucidation
Once Isovitexin-2''-O-arabinoside is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and using electrospray ionization (ESI), is used to determine the molecular weight and fragmentation pattern of the compound. nih.govnih.gov For Isovitexin-2''-O-arabinoside (molecular formula C₂₆H₂₈O₁₄, molecular weight 564.5 g/mol ), the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 565.152. nih.govnih.gov Tandem MS (MS/MS) experiments provide further structural information by showing characteristic losses of the sugar moieties. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov The chemical shifts and coupling constants of the protons in the ¹H-NMR spectrum help to identify the substitution pattern on the flavonoid core and the nature and anomeric configuration of the sugar units. ¹³C-NMR data confirms the number and type of carbon atoms present. The attachment point of the arabinose to the glucose moiety at the 2''-position is confirmed by downfield shifts of the C-2'' signal and upfield shifts of the adjacent anomeric carbon signal in the ¹³C-NMR spectrum compared to isovitexin. ptfarm.pl
Table 2: Mass Spectrometry Data for Isovitexin-2''-O-arabinoside
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₈O₁₄ | nih.govmolnova.com |
| Molecular Weight | 564.5 g/mol | nih.govmolnova.com |
| Precursor Ion (ESI+) | [M+H]⁺ | nih.govnih.gov |
| Precursor m/z | 565.152 | nih.govnih.gov |
| Instrument Type | LC-ESI-QTOF | nih.govnih.gov |
This table is interactive. Click on the headers to sort.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Isovitexin 2''-O-arabinoside. Analysis of its NMR spectra reveals the phenomenon of rotational isomerism, where restricted rotation around the C-C single bond between the flavone (B191248) aglycone and the C-linked glucose moiety results in the doubling of several signals. sciencepublishinggroup.com This is observable in both ¹H and ¹³C NMR spectra at room temperature. sciencepublishinggroup.com The complete assignment of proton and carbon signals is typically achieved through a combination of 1D (¹H, ¹³C) and 2D NMR experiments, such as HSQC and HMBC. bjherbest.com
In DMSO-d₆, the ¹H-NMR spectrum shows two distinct sets of signals for the rotamers. sciencepublishinggroup.com For instance, the proton of the 5-hydroxyl group appears as two separate singlets at δ 13.63 and 13.51 ppm. sciencepublishinggroup.com The anomeric proton of the C-linked glucose (H-1'') and the O-linked arabinose (H-1''') also show distinct doublets for each isomeric form. sciencepublishinggroup.com
The ¹³C-NMR spectrum corroborates these findings, with paired signals observed for many carbon atoms, particularly those in the A-ring and the C-linked sugar. sciencepublishinggroup.com The signals for the carbonyl carbon (C-4) and the carbons involved in the C-glycosidic bond (C-6) and the O-glycosidic bond (C-2'') are characteristic. sciencepublishinggroup.com
¹H NMR Spectral Data of Isovitexin 2''-O-arabinoside (500 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J in Hz) |
|---|---|---|
| 5-OH | 13.63 and 13.51 | s |
| 2',6'-H | 7.98 | d, J = 8.3 |
| 8-H | 6.87 and 6.85 | s |
| 3',5'-H | 6.84 | d, J = 8.3 |
| 3-H | 6.81 and 6.78 | s |
| 1''-H (Glucose) | 4.69 and 4.67 | d, J = 9.7 |
| 1'''-H (Arabinose) | 4.18 and 4.16 | d, J = 8.6 |
Data sourced from Zhou et al. (2021). sciencepublishinggroup.com
¹³C NMR Spectral Data of Isovitexin 2''-O-arabinoside (125 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ ppm) | Carbon Assignment | Chemical Shift (δ ppm) |
|---|---|---|---|
| C-2 | 163.9 | C-1' | 121.6 |
| C-3 | 103.2 | C-2', C-6' | 128.9 |
| C-4 | 182.5 and 182.3 | C-3', C-5' | 116.5 |
| C-5 | 162.3 and 161.0 | C-4' | 161.6 |
| C-6 | 108.6 | C-1'' (Glucose) | 71.9 and 71.4 |
| C-7 | 164.4 and 163.4 | C-2'' (Glucose) | 80.7 |
| C-8 | 94.2 and 93.5 | C-3'' (Glucose) | 79.1 |
| C-9 | 156.8 | C-4'' (Glucose) | 70.9 and 70.7 |
| C-10 | 103.9 and 103.7 | C-5'' (Glucose) | 82.1 |
| C-6'' (Glucose) | 62.0 and 61.8 | C-1''' (Arabinose) | 105.7 and 105.4 |
| C-2''' (Arabinose) | 67.4 | C-3''' (Arabinose) | 72.8 |
| C-4''' (Arabinose) | 71.9 | C-5''' (Arabinose) | 65.0 |
Data sourced from Zhou et al. (2021). sciencepublishinggroup.com
Mass Spectrometry (MS, MS/MS, Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS))
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Isovitexin 2''-O-arabinoside. High-resolution mass spectrometry, such as Q-TOF-MS, provides highly accurate mass measurements, allowing for the determination of the elemental composition. nih.gov The molecular formula of Isovitexin 2''-O-arabinoside is C₂₆H₂₈O₁₄, with a monoisotopic mass of 564.1479 Da. nih.gov
In positive ion mode electrospray ionization (ESI+), the compound is typically observed as a protonated molecule [M+H]⁺ at an m/z of approximately 565.15. nih.gov In negative ion mode (ESI-), it appears as a deprotonated molecule [M-H]⁻ at an m/z of around 563.14. ucp.pt
Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. The fragmentation of C-glycosyl flavonoids is distinctive. A primary fragmentation pathway involves the loss of the O-linked arabinose moiety (132 Da), resulting in a fragment ion corresponding to isovitexin. Further fragmentation of the C-linked glucose involves characteristic cross-ring cleavages, such as the loss of 90 Da and 120 Da fragments. ucp.ptsssup.it
Q-TOF-MS/MS Fragmentation Data for the [M+H]⁺ Ion of Isovitexin 2''-O-arabinoside
| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) |
|---|---|---|
| 565.152 | 20 V | 433.1109, 313.0700, 337.0727, 283.0605, 415.1030 |
| 565.152 | 40 V | 313.0683, 283.0586, 337.0703, 349.0706, 309.0693 |
Data sourced from PubChem CID 44468060. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy with Shift Reagents
UV-Vis spectroscopy is used to study the electronic transitions within the flavonoid chromophore. The spectrum of Isovitexin 2''-O-arabinoside in methanol typically displays two major absorption bands, which are characteristic of the flavone nucleus. researchgate.net Band I, appearing in the 330-340 nm range, is associated with the cinnamoyl system (B-ring and C-ring), while Band II, observed around 270 nm, corresponds to the benzoyl system (A-ring). researchgate.netnih.gov For Isovitexin 2''-O-arabinoside, these maxima have been reported at 334 nm and 271 nm. researchgate.net
The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) causes bathochromic (red) or hypsochromic (blue) shifts in these absorption bands, providing valuable information about the position of free hydroxyl groups on the flavonoid skeleton. nepjol.info
Sodium Methoxide (NaOMe): A strong base that deprotonates all hydroxyl groups, causing a large bathochromic shift in Band I if a 4'-OH group is present.
Sodium Acetate (NaOAc): A weak base that specifically deprotonates the most acidic hydroxyl group, typically at the 7-position, resulting in a bathochromic shift of Band II. nepjol.info
Aluminum Chloride (AlCl₃): Forms acid-stable complexes with ortho-dihydroxyl groups and acid-labile complexes with hydroxyl groups at positions 3 or 5 adjacent to a carbonyl group. nepjol.infoijims.com This results in significant bathochromic shifts in Band I.
UV Absorption Maxima (λₘₐₓ) of Isovitexin 2''-O-arabinoside
| Solvent | Band I (nm) | Band II (nm) |
|---|---|---|
| Methanol | 334 | 271 |
Data sourced from Smirnov et al. (2019). researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Isovitexin 2''-O-arabinoside shows characteristic absorption bands corresponding to its various structural features. researchgate.net
Key absorptions include a broad band for O-H stretching from the multiple hydroxyl groups on the flavonoid and sugar moieties (typically 3600-3200 cm⁻¹). researchgate.net A strong absorption band around 1654 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the γ-pyrone ring, which is hydrogen-bonded to the 5-OH group. researchgate.netirb.hr Bands in the 1610-1450 cm⁻¹ region are attributed to C=C stretching vibrations within the aromatic rings. researchgate.net Numerous C-O stretching and O-H bending vibrations from the polyol structure of the glycosidic units appear in the fingerprint region (1300-1000 cm⁻¹). researchgate.net
Characteristic IR Absorption Bands for Isovitexin 2''-O-arabinoside
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | Stretching | ~3600-3200 (broad) |
| Carbonyl (C=O) | Stretching | ~1654 |
| Aromatic (C=C) | Stretching | ~1610-1450 |
| Glycoside (C-O) | Stretching | ~1300-1000 |
Data interpretation based on Smirnov et al. (2019) and general flavonoid IR data. researchgate.netresearchgate.netirb.hrresearchgate.net
Biosynthesis and Biotechnological Production Pathways
General Flavonoid Biosynthetic Pathway in Plants
The biosynthesis of all flavonoids, including the isovitexin (B1672635) core of Isovitexin 2''-O-arabinoside, originates from the phenylpropanoid pathway. mdpi.comwikipedia.org This foundational pathway utilizes the amino acid phenylalanine, which is converted through a series of enzymatic reactions into p-coumaroyl-CoA. nih.govnih.gov
The key steps and enzymes involved in the initial phase are:
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid. nih.govnih.gov
Cinnamic acid 4-hydroxylase (C4H): Introduces a hydroxyl group onto cinnamic acid to produce p-coumaric acid. nih.gov
4-coumarate: CoA ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A molecule, resulting in p-coumaroyl-CoA. nih.govnih.gov
The subsequent crucial step is catalyzed by Chalcone (B49325) synthase (CHS) , a pivotal enzyme that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, naringenin (B18129) chalcone. mdpi.comresearchgate.net This chalcone is then cyclized by the enzyme Chalcone isomerase (CHI) to yield the flavanone (B1672756) naringenin. nih.gov Naringenin serves as a central precursor for various flavonoid classes, including the flavones. nih.govoup.com
| Enzyme | Abbreviation | Function in Flavonoid Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. |
| 4-coumarate: CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to the flavanone naringenin. |
Mechanisms of C-Glycosyl Flavone (B191248) Biosynthesis
The biosynthesis of C-glycosyl flavones, such as isovitexin, follows a distinct mechanism compared to O-glycosylation. It is often referred to as the "decoration first" pathway. nih.gov In this route, the C-glycosidic bond is formed on a flavanone intermediate before the final flavone structure is established. nih.gov
The formation of the robust C-C glycosidic bond, which is resistant to enzymatic and acid hydrolysis, is a critical step. nih.govresearchgate.net This bond is created when a sugar moiety is attached directly to a carbon atom of the flavonoid's aromatic ring system. researchgate.net The process is catalyzed by specific enzymes that recognize an activated flavanone intermediate. researchgate.netnih.gov
C-Glycosyltransferases (CGTs) are the key enzymes responsible for catalyzing the formation of the C-C bond between the flavonoid acceptor and a sugar donor, typically a UDP-sugar. nih.govcpu.edu.cn These enzymes belong to the glycosyltransferase family 1 (GT1). nih.gov CGTs facilitate the transfer of a sugar moiety, such as glucose, from UDP-glucose to the flavonoid core. cpu.edu.cn In the case of isovitexin (apigenin-6-C-glucoside), a CGT acts on a 2-hydroxyflavanone (B13135356) intermediate to attach a glucose molecule at the C-6 position of the A-ring. nih.govstclaircollege.ca The regioselectivity of CGTs determines whether the sugar is attached at the C-6 or C-8 position, leading to isomers like isovitexin and vitexin (B1683572), respectively. stclaircollege.ca
A crucial step preceding C-glycosylation is the conversion of a flavanone, such as naringenin, into a 2-hydroxyflavanone. nih.govnih.gov This reaction is catalyzed by a cytochrome P450 enzyme known as flavanone 2-hydroxylase (F2H). nih.govnih.gov The resulting 2-hydroxyflavanone is an unstable intermediate that exists in equilibrium with its open-chain tautomer, a dibenzoylmethane. nih.govresearchgate.netnih.gov This open-chain form serves as the actual acceptor substrate for the C-glycosyltransferase (CGT). nih.govnih.gov After the CGT-mediated attachment of the sugar moiety to the 2-hydroxyflavanone C-glycoside, the intermediate undergoes dehydration, which can be spontaneous or enzymatic, to yield the final stable flavone C-glycoside, such as isovitexin. nih.govnih.gov
| Intermediate Compound | Precursor | Key Enzyme(s) | Product(s) |
| Naringenin (flavanone) | Naringenin Chalcone | CHI | 2-Hydroxynaringenin |
| 2-Hydroxynaringenin | Naringenin | F2H | 2-Hydroxynaringenin C-glucoside (intermediate) |
| Isovitexin (Apigenin-6-C-glucoside) | 2-Hydroxynaringenin C-glucoside | Dehydratase | Isovitexin |
O-Glycosylation with Arabinose Moiety
The final step in the biosynthesis of Isovitexin 2''-O-arabinoside is the attachment of an arabinose sugar to the glucose moiety of isovitexin. This is an O-glycosylation event, where the arabinose is linked to the 2''-hydroxyl group of the C-linked glucose.
This specific O-glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs), which are distinct from the CGTs involved in the earlier step. nih.gov These UGTs utilize UDP-arabinose as the sugar donor. nih.gov The enzyme recognizes the isovitexin substrate and facilitates the transfer of the arabinosyl group to the 2''-position of the glucose residue. researchgate.net The identification and characterization of UGTs with high specificity for isovitexin and UDP-arabinose are crucial for understanding and potentially manipulating the production of Isovitexin 2''-O-arabinoside in plants and microbial systems. nih.gov
Nucleotide Sugar Donor Pathways (e.g., UDP-arabinose supply)
The final step in the biosynthesis of isovitexin 2''-O-arabinoside is the transfer of an L-arabinose unit to the 2''-hydroxyl group of the glucose on the isovitexin molecule. This reaction is catalyzed by a specific arabinosyltransferase and utilizes uridine (B1682114) diphosphate-L-arabinose (UDP-arabinose) as the activated sugar donor. The consistent supply of UDP-arabinose is therefore a critical prerequisite for the synthesis of the final compound.
The de novo biosynthetic pathway for UDP-arabinose is a conserved pathway in both plants and some bacteria, starting from the central metabolite UDP-glucose nih.govnih.govpnas.org. The pathway involves a series of enzymatic conversions:
Oxidation: The pathway begins with the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by UDP-glucose 6-dehydrogenase (Ugd) nih.govnih.gov.
Decarboxylation: UDP-GlcA is then decarboxylated by UDP-xylose synthase (Uxs), also known as UDP-glucuronic acid decarboxylase, to produce UDP-xylose (UDP-Xyl) nih.govpnas.orgnih.gov.
Epimerization: The final step is the reversible C4 epimerization of UDP-xylose to form UDP-L-arabinose (in its pyranose form, UDP-L-Arap). This reaction is mediated by the enzyme UDP-xylose 4-epimerase (Uxe) nih.govnih.govnih.govwikipedia.org.
In plants, the enzymes responsible for the later stages of this pathway, particularly the UDP-xylose 4-epimerase, are often localized in the Golgi apparatus, which is the site of polysaccharide synthesis nih.govpnas.org. The characterization of these enzymes in bacteria such as Sinorhizobium meliloti has confirmed the presence of this pathway outside of the plant kingdom, providing a valuable genetic resource for metabolic engineering efforts nih.govnih.gov.
| Enzyme | Abbreviation | Reaction Catalyzed | Starting Substrate | Product | Source Organism Example |
|---|---|---|---|---|---|
| UDP-glucose 6-dehydrogenase | Ugd | Oxidation | UDP-glucose | UDP-glucuronic acid | Escherichia coli nih.gov |
| UDP-xylose synthase | Uxs | Decarboxylation | UDP-glucuronic acid | UDP-xylose | Arabidopsis thaliana, Sinorhizobium meliloti nih.govnih.gov |
| UDP-xylose 4-epimerase | Uxe | C4-Epimerization | UDP-xylose | UDP-L-arabinose | Arabidopsis thaliana, Sinorhizobium meliloti nih.govnih.gov |
Heterologous Biosynthesis and Metabolic Engineering Approaches
The complexity of plant secondary metabolism and the low abundance of many valuable compounds like isovitexin 2''-O-arabinoside have driven the development of microbial production platforms. Escherichia coli is a favored host for heterologous biosynthesis due to its rapid growth, well-understood genetics, and advanced genetic tools nih.gov.
Production in Engineered Microbial Systems (e.g., Escherichia coli)
The complete de novo biosynthesis of isovitexin 2''-O-arabinoside in an engineered microbial host like E. coli requires the functional reconstitution of three distinct pathway modules:
Isovitexin Core Biosynthesis: This module involves establishing the pathway for the flavonoid backbone, starting from the cellular precursors malonyl-CoA and p-coumaroyl-CoA, and the subsequent C-glycosylation of the flavanone intermediate. The production of C-glycosylflavones like vitexin (an isomer of isovitexin) has been successfully demonstrated in E. coli through the introduction of a plant-derived C-glycosyltransferase (CGT) nih.gov.
UDP-arabinose Supply Pathway: As detailed in section 4.3.2, the bacterial host must be engineered to produce the required sugar donor, UDP-arabinose. This is achieved by heterologously expressing the necessary enzymes, such as UDP-xylose synthase and UDP-xylose 4-epimerase, and often overexpressing native enzymes like UDP-glucose dehydrogenase nih.govresearchgate.net.
Final O-arabinosylation: The final step requires a specific O-glycosyltransferase (OGT), specifically an arabinosyltransferase, capable of transferring the arabinose moiety from UDP-arabinose to the 2''-hydroxyl position of the glucose on isovitexin. The functional expression of various plant flavonoid O-glycosyltransferases in E. coli is well-established, enabling the synthesis of a wide range of flavonoid glycosides nih.govnih.gov.
By combining these three modules in a single E. coli strain, it is possible to construct a microbial cell factory for the production of isovitexin 2''-O-arabinoside from simple carbon sources.
Strategies for Pathway Reconstitution and Yield Optimization
Achieving high titers of the target compound requires extensive metabolic engineering to optimize the flux through the biosynthetic pathway and ensure a balanced supply of all necessary precursors. Key strategies focus on enhancing the availability of both the flavonoid aglycone and the nucleotide sugar donor.
Enhancing Precursor Supply:
Malonyl-CoA: This is a primary building block for the flavonoid backbone and is often a limiting factor. A highly effective strategy to increase its intracellular pool is the overexpression of acetyl-CoA carboxylase (ACC), which has been shown to dramatically increase flavanone production in E. coli nih.govasm.org.
UDP-glucose: The supply of UDP-glucose, the ultimate precursor for UDP-arabinose, can be enhanced by overexpressing key enzymes in its native synthesis pathway, such as phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU) researchgate.netnih.govresearchgate.net.
Optimizing the UDP-arabinose Pathway:
Channeling Flux: A critical optimization step is the elimination of competing pathways that consume key intermediates. In E. coli, the native enzyme ArnA utilizes UDP-glucuronic acid for a different metabolic purpose. Deleting the arnA gene has been proven to be an effective strategy to prevent the diversion of this intermediate, thereby increasing the flux towards UDP-xylose and, subsequently, UDP-arabinose nih.govresearchgate.netnih.gov.
Enzyme Overexpression: Overexpression of the core pathway enzymes—ugd, UXS, and UXE—is necessary to drive the synthesis of UDP-arabinose from UDP-glucose nih.govresearchgate.net.
These strategies, when combined, can significantly improve the efficiency of the heterologous pathway. The systematic optimization of precursor pools and the elimination of metabolic bottlenecks are essential for moving from simple pathway reconstitution to high-yield, economically viable microbial production of complex flavonoids like isovitexin 2''-O-arabinoside.
| Target | Strategy | Gene(s) Involved | Rationale/Outcome | Reference |
|---|---|---|---|---|
| Malonyl-CoA Pool | Overexpression | acc (acetyl-CoA carboxylase) | Increases supply of a key precursor for the flavonoid backbone, boosting overall flavonoid production. | nih.govasm.org |
| UDP-glucose Pool | Overexpression | pgm (phosphoglucomutase), galU (UDP-glucose pyrophosphorylase) | Enhances the availability of the primary precursor for all UDP-sugar synthesis. | researchgate.netnih.gov |
| UDP-arabinose Pathway Flux | Gene Deletion | arnA | Prevents the degradation of the intermediate UDP-glucuronic acid, channeling it towards UDP-xylose and UDP-arabinose synthesis. | nih.govresearchgate.netnih.gov |
| UDP-arabinose Synthesis | Overexpression | ugd, UXS, UXE | Drives the conversion of UDP-glucose to the final sugar donor, UDP-arabinose. | nih.govresearchgate.net |
| General Pathway Regulation | Transcriptional Repression | CRISPRi targeting competing pathways | Allows for fine-tuned downregulation of competing metabolic nodes without permanent gene deletion. | nih.govfrontiersin.org |
Preclinical Investigations of Biological Activities and Molecular Mechanisms
Antioxidant Activity and Redox Signaling Modulation
Isovitexin-2''-O-arabinoside is recognized for its potential antioxidant properties. Flavonoids as a class are known for their ability to combat oxidative stress, a process implicated in various chronic diseases.
Cellular Mechanisms of Oxidative Stress Mitigation (e.g., HO-1/Nrf2 pathway activation)
Preclinical studies specifically elucidating the role of Isovitexin-2''-O-arabinoside in the activation of the Heme Oxygenase-1 (HO-1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway are limited. This signaling pathway is a critical cellular defense mechanism against oxidative stress. Research on the parent compound, isovitexin (B1672635), has shown activation of this pathway, suggesting a potential area for future investigation into its arabinoside derivative.
Anti-inflammatory Efficacy and Immune Response Modulation
Isovitexin-2''-O-arabinoside has demonstrated anti-inflammatory properties in preclinical models. Its mechanisms involve the modulation of key enzymes and mediators integral to the inflammatory cascade.
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IFN-γ, IL-2, IL-17A)
In an in vitro skin irritation model using lipopolysaccharide (LPS)-treated HaCaT keratinocytes, Isovitexin-2''-O-arabinoside was shown to contribute to the recovery of increased Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) gene expression levels. However, in the same study, its effect on Tumor Necrosis Factor-alpha (TNF-α) gene expression was not significant. Detailed investigations into its effects on other cytokines such as IL-2 and IL-17A are not prominently featured in the available literature. Research on the related compound isovitexin has shown inhibition of a broader range of these cytokines, including TNF-α, IFN-γ, IL-2, and IL-17A.
Modulation of Inflammatory Enzymes and Mediators (e.g., iNOS, COX-2)
Research has shown that Isovitexin-2''-O-arabinoside possesses anti-inflammatory activity by targeting key enzymes in the inflammatory pathway. It has been found to downregulate the mRNA expression of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) in macrophages. This downregulation is accompanied by the inhibition of prostaglandin (B15479496) E2 production, a key mediator of inflammation. This suggests a direct modulatory effect on the arachidonic acid cascade.
Table 1: Effect of Isovitexin-2''-O-arabinoside on Inflammatory Enzymes and Mediators
| Target Enzyme/Mediator | Observed Effect | Cell Model |
| COX-1 mRNA | Downregulation | Macrophages |
| COX-2 mRNA | Downregulation | Macrophages |
| Prostaglandin E2 | Inhibition of Production | Macrophages |
This table summarizes the reported effects of Isovitexin-2''-O-arabinoside on key inflammatory markers based on preclinical research.
Interventions in Intracellular Signaling Pathways (e.g., MAPK, NF-κB, STAT, SHP2)
Specific preclinical data detailing the direct interactions of Isovitexin-2''-O-arabinoside with intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are not extensively available. While extracts containing the compound have been noted to inhibit NF-κB activation, the effects are attributed to the total phenolic content. The parent compound, isovitexin, has been studied more thoroughly in this context, with reports indicating it can impede the MAPK and Signal Transducer and Activator of Transcription (STAT) signaling pathways, as well as the phosphorylation of SHP2 (Src homology region 2 domain-containing phosphatase 2). These findings suggest that the signaling pathways modulated by isovitexin could be relevant for its arabinoside derivative, warranting further targeted research.
Effects on Immune Cell Function (e.g., macrophages, T lymphocytes)
Preclinical research indicates that Isovitexin-2''-O-arabinoside possesses immunoregulatory and anti-inflammatory properties. Studies have shown its ability to modulate key mediators in the inflammatory response within macrophages. Specifically, the compound demonstrated anti-inflammatory activity by downregulating the messenger RNA (mRNA) expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in these immune cells. researchgate.netresearchgate.net This downregulation leads to a subsequent inhibition of prostaglandin E2 production, a key lipid mediator of inflammation. researchgate.netresearchgate.net
Furthermore, the compound's influence extends to T lymphocytes. An extract containing Isovitexin-2''-O-arabinoside was found to inhibit the production of intracellular interleukin-2 (B1167480) (IL-2) in activated T lymphocytes, demonstrating a potential role in regulating T-cell mediated immune responses. The same study noted that the extract also affected the function of dendritic cells.
| Immune Cell Type | Biological Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| Macrophages | Anti-inflammatory | Downregulation of COX-1 and COX-2 mRNA expression; Inhibition of prostaglandin E2 production. | researchgate.netresearchgate.net |
| T Lymphocytes | Immunoregulatory | Inhibition of intracellular interleukin-2 (IL-2) production. |
Neuroprotective Activities
The neuroprotective potential of Isovitexin-2''-O-arabinoside is an area of initial scientific inquiry, with preliminary data suggesting a role in protecting neuronal cells from oxidative stress.
Protection against Oxidative Stress-Induced Neuronal Damage
Initial studies suggest that Isovitexin-2''-O-arabinoside may confer protection against oxidative damage in neural cells. Research has indicated its potential to reduce oxidative damage in BV2 microglial cells, which play a crucial role in the central nervous system's immune response. researchgate.net This protective effect is linked to the regulation of hypoxia-inducible factor 1-alpha (HIF-1α), suggesting a mechanism by which the compound may mitigate oxidative stress-related neuronal injury. researchgate.net
Attenuation of Amyloid-β Peptide-Induced Toxicity
Following a review of the available scientific literature, no specific preclinical studies were identified that investigated the direct effects of Isovitexin-2''-O-arabinoside on the attenuation of amyloid-β peptide-induced toxicity.
Potential Interactions with Monoaminergic Mechanisms in CNS
A comprehensive search of published preclinical research did not yield studies specifically examining the interactions of Isovitexin-2''-O-arabinoside with monoaminergic mechanisms in the central nervous system.
Anti-diabetic Effects and Metabolic Regulation
While the broader class of C-glycosyl flavonoids, to which Isovitexin-2''-O-arabinoside belongs, has been noted for potential anti-diabetic activities, specific data on this particular compound are limited. sciencepublishinggroup.com
Alpha-Glucosidase Inhibition
In the context of identifying potential α-glucosidase inhibitors from plant extracts, Isovitexin-2''-O-arabinoside has been identified as a constituent compound through mass spectrometry analysis. However, specific studies that isolate and quantify the direct alpha-glucosidase inhibitory activity of Isovitexin-2''-O-arabinoside were not found in the reviewed literature. Therefore, its efficacy as an alpha-glucosidase inhibitor remains to be experimentally confirmed.
Impact on Glucose Homeostasis in Animal Models
Direct studies investigating the impact of Isovitexin-2''-O-arabinoside on glucose homeostasis in animal models are not extensively available in the current scientific literature. However, research on its parent compound, isovitexin, provides some insights into potential activities. Preclinical studies using diabetic animal models have shown that isovitexin can contribute to the regulation of blood glucose levels. caringsunshine.com It has been reported to enhance insulin (B600854) sensitivity and modulate pathways involved in glucose metabolism. caringsunshine.comresearchgate.net For instance, isovitexin has demonstrated antihyperglycemic effects in diabetic mice, helping to lower fasting blood glucose. caringsunshine.comresearchgate.net The mechanisms are thought to involve the protection of pancreatic beta cells from oxidative stress and influence on the AMPK signaling pathway, which is crucial for cellular energy and glucose uptake. caringsunshine.com It is important to note that these findings pertain to isovitexin, and further research is required to determine if Isovitexin-2''-O-arabinoside exhibits similar effects.
Anti-cancer Activities (In Vitro Studies)
The anti-cancer potential of Isovitexin-2''-O-arabinoside and its related flavonoids has been a subject of in vitro investigation. These studies primarily focus on cytotoxicity against various cancer cell lines and the elucidation of the molecular mechanisms driving cancer cell death.
While the broader class of isovitexin compounds has been noted for its anti-cancer properties, specific data detailing the cytotoxic effects of Isovitexin-2''-O-arabinoside against human liver cancer (HepG2), breast cancer (MCF-7), and colon cancer (HCT116) cell lines, including half-maximal inhibitory concentration (IC50) values, are not detailed in the currently available research. General studies on related compounds have shown that they can inhibit the proliferation of various cancer cells, but specific quantitative data for Isovitexin-2''-O-arabinoside remains to be established.
Research into the parent compound, isovitexin, has revealed mechanisms related to the induction of apoptosis, or programmed cell death, in cancer cells. Isovitexin has been shown to trigger apoptosis by modulating key proteins involved in the cell death pathway. One of the primary mechanisms involves the regulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Studies indicate that isovitexin can decrease the expression of the anti-apoptotic protein Bcl-2 while potentially increasing the expression of pro-apoptotic proteins like Bax. This shift in the Bcl-2/Bax ratio is a hallmark of the intrinsic apoptosis pathway.
Furthermore, the induction of apoptosis by isovitexin is also mediated by the activation of caspases, a family of protease enzymes essential for the execution phase of apoptosis. The process often involves the activation of initiator caspases which in turn activate executioner caspases, leading to the systematic dismantling of the cell.
Other Investigated Biological Activities
Beyond its effects on glucose and cancer cells, Isovitexin-2''-O-arabinoside has been explored for other potential therapeutic properties, including antimicrobial effects and its role in bone formation.
Isovitexin-2''-O-arabinoside has been identified as a compound with potential antimicrobial properties. It is suggested to inhibit the growth of bacteria by interfering with critical cellular processes. biosynth.com The proposed mechanism of action involves the inhibition of protein synthesis and disruption of cell division within the bacterial cell wall. biosynth.com However, specific data, such as the minimum inhibitory concentration (MIC) against various bacterial strains, are not yet widely documented.
Significant findings have been reported regarding the role of Isovitexin-2''-O-arabinoside in bone metabolism. Specifically, it has been shown to promote the differentiation of osteoblasts, the cells responsible for new bone formation. In vitro studies using C2C12 myoblast cells, a common model for studying osteoblast differentiation, have demonstrated that Isovitexin-2''-O-arabinoside enhances the process when induced by bone morphogenetic protein-2 (BMP-2). A key indicator of osteoblast activity, the enzyme alkaline phosphatase (ALP), was found to increase in activity in the presence of Isovitexin-2''-O-arabinoside.
| Cell Line | Inducer | Observed Effect | Key Marker |
|---|---|---|---|
| C2C12 | BMP-2 | Promotion of osteoblast differentiation | Increased Alkaline Phosphatase (ALP) activity |
Allelopathic Potential
Allelopathy refers to the ecological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. In the context of "Isovitexin 2''-O-arabinoside," research has pointed to its role as a potential allelochemical, particularly as part of a complex mixture of flavonoids.
Investigations into the allelopathic potential of Avena sativa L. (oat) var. Argentina have led to the identification of a flavonoid mixture with significant phytotoxic activity. thieme-connect.com Through bioassay-guided isolation, where extracts of the plant's aerial parts were tested for their effects on lettuce (Lactuca sativa L.) seeds, a specific fraction demonstrated notable inhibitory properties. thieme-connect.comsssup.it Subsequent analysis of this active fraction revealed the presence of Isovitexin 2''-O-arabinoside, alongside isoorientin (B1672268) 2-O-glucoside and vitexin (B1683572) 2''-O-arabinoside. thieme-connect.comsantannapisa.it
The flavonoid fraction containing Isovitexin 2''-O-arabinoside exhibited a clear dose-dependent inhibitory effect on the germination of lettuce seeds. sssup.it At concentrations of 6.7, 10.0, and 20.0 mg/mL, germination was completely inhibited. sssup.it Furthermore, at concentrations of 6.7 and 10.0 mg/mL, there was a substantial increase in the number of abnormal seedlings, rising from 2% in the control group to over 96%. sssup.it This suggests that the compounds within this flavonoid mixture, including Isovitexin 2''-O-arabinoside, interfere with the early growth and development of other plant species.
The identification of Isovitexin 2''-O-arabinoside as a component of an allelopathically active extract underscores its potential role in plant-plant interactions. researchgate.netmdpi.com Such findings are significant for agricultural science, as they may inform the development of natural herbicides or guide the selection of crops with inherent weed-suppressing abilities.
Table 1: Allelopathic Effects of a Flavonoid Fraction Containing Isovitexin 2''-O-arabinoside on Lettuce (Lactuca sativa L.) Seed Germination sssup.it
| Concentration of Flavonoid Fraction (mg/mL) | Germination Inhibition | Percentage of Abnormal Seedlings |
| 6.7 | Complete | >96% |
| 10.0 | Complete | >96% |
| 20.0 | Complete | Not specified |
| Control | None | 2% |
Chemical and Semi Synthetic Approaches to Isovitexin 2 O Arabinoside
General Strategies for Flavonoid Glycoside Synthesis
The creation of flavonoid glycosides is a cornerstone of natural product synthesis, driven by the desire to access rare compounds, create novel derivatives, and study their biological activities. nih.gov The strategies employed are diverse, reflecting the structural complexity of the target molecules. nih.govfrontiersin.org
Chemical synthesis provides a powerful and flexible platform for constructing flavonoid glycosides. These methods can be divided into total synthesis, where the molecule is built from basic starting materials, and semi-synthesis, which involves the modification of a naturally occurring, structurally related precursor. researchgate.net
Total Synthesis: This approach involves the initial construction of the flavonoid aglycone, such as apigenin (B1666066), followed by glycosylation. Several classic reactions are employed to build the flavonoid core, including the Allan-Robinson reaction, the Baker-Venkataraman rearrangement, and the Kostanecki reaction. mdpi.com Once the aglycone is formed, glycosylation is performed. A key challenge in the chemosynthesis of polyhydroxylated molecules like flavonoids is achieving regioselectivity—directing the sugar moiety to a specific hydroxyl group. researchgate.net This is typically managed through a multi-step protecting group strategy. Hydroxyl groups that are not intended for glycosylation are chemically "capped" or protected, leaving the target hydroxyl group free to react with an activated sugar donor. nih.govfrontiersin.org After the glycosidic bond is formed, the protecting groups are removed to yield the final product.
Semi-Synthesis: For a molecule like Isovitexin (B1672635) 2''-O-arabinoside, a semi-synthetic approach is often more practical. This would typically start with isovitexin (apigenin-6-C-glucoside), which can be isolated from various plant sources. The challenge then becomes the selective O-glycosylation of the 2''-hydroxyl group on the glucose moiety with arabinose. This still requires a careful protecting group strategy to differentiate between the various hydroxyls on both the glucose and the apigenin parts of the molecule before introducing the arabinose. researchgate.net
Table 1: Key Chemosynthesis Strategies for Flavonoid Glycosides
| Strategy | Description | Key Reactions/Techniques | Advantages | Disadvantages |
| Total Synthesis | Building the entire molecule from simple, non-flavonoid precursors. | Allan-Robinson, Baker-Venkataraman, Suzuki-Miyaura coupling for aglycone synthesis. mdpi.com | High versatility, access to unnatural analogues. | Often lengthy, complex, and low overall yield. |
| Semi-Synthesis | Modifying a readily available natural flavonoid precursor. | Protecting group chemistry, regioselective glycosylation. researchgate.netresearchgate.net | Shorter synthetic route, higher efficiency. | Dependent on the availability of starting material. |
| Protecting Groups | Temporarily blocking reactive hydroxyl groups to ensure regioselectivity. | Acetylation, benzoylation, silylation. frontiersin.orgresearchgate.net | Enables precise control over reaction sites. | Adds extra steps (protection/deprotection), can lower yield. |
Enzymatic synthesis has emerged as a powerful alternative and complement to traditional chemical methods, often lauded for its high selectivity under mild reaction conditions. nih.govresearchgate.net This approach utilizes enzymes, the catalysts of biological systems, to form glycosidic bonds.
Two main classes of enzymes are used:
Glycosyltransferases (GTs): These enzymes are nature's primary tools for glycosylation. They transfer a sugar moiety from an activated sugar donor, typically a uridine (B1682114) diphosphate (B83284) (UDP)-sugar, to an acceptor molecule like a flavonoid with remarkable regio- and stereoselectivity. nih.govnih.gov For the synthesis of Isovitexin 2''-O-arabinoside, one would require a specific GT capable of transferring arabinose to the 2''-position of the C-linked glucose of isovitexin. The development of enzymatic cascades, where multiple enzymes work in sequence, can facilitate the synthesis of complex glycosides. acs.orgnih.gov
Glycoside Hydrolases (GHs): While the natural function of these enzymes is to break glycosidic bonds, this reaction is reversible. wikipedia.org Under specific conditions (e.g., high substrate concentration, use of organic co-solvents), GHs can be used for synthesis, a process known as reverse hydrolysis or transglycosylation. nih.gov This approach can be advantageous as GHs are often more stable and readily available than GTs, though they may offer less stringent regioselectivity.
Biotechnological approaches, such as whole-cell biotransformation using engineered microorganisms, can provide a scalable and cost-effective platform for producing flavonoid glycosides. nih.govresearchgate.net
Table 2: Comparison of Enzymatic Synthesis Approaches
| Approach | Enzyme Class | Mechanism | Key Features |
| Glycosyltransferase-mediated Synthesis | Glycosyltransferases (GTs) | Transfers sugar from an activated donor (e.g., UDP-sugar) to an acceptor. nih.gov | High regio- and stereoselectivity; mild reaction conditions. |
| Reverse Hydrolysis / Transglycosylation | Glycoside Hydrolases (GHs) | Reverses the natural hydrolytic function to form a glycosidic bond. nih.gov | Uses simpler sugar donors; enzymes are often more robust. |
Specific Methodologies for C-Glycosidic and O-Glycosidic Bond Formation
The structure of Isovitexin 2''-O-arabinoside contains two distinct types of glycosidic linkages: a carbon-carbon (C-C) bond connecting glucose to the flavonoid A-ring and a carbon-oxygen (C-O) bond connecting arabinose to the glucose moiety. The synthesis of each requires different chemical strategies. frontiersin.orgnih.govmdpi.com
The C-glycosidic bond is significantly more stable to acid and enzymatic hydrolysis compared to the more common O-glycosidic bond. nih.govnih.gov This stability makes C-glycosyl flavonoids like isovitexin robust compounds. However, the chemical formation of this C-C bond is challenging. It often involves electrophilic substitution on an electron-rich aromatic ring or nucleophilic attack by an organometallic flavonoid species on a sugar electrophile. researchgate.net In many synthetic routes targeting complex C,O-diglycosides, the C-glycoside core (isovitexin) is used as the starting material, bypassing the difficult C-glycosylation step. researchgate.net
The O-glycosidic bond formation is a more standard transformation in carbohydrate chemistry. Several methods have been developed for this purpose, with the Koenigs-Knorr reaction being one of the most classic. nih.govwikipedia.org This method typically involves reacting a glycosyl halide (an activated sugar donor) with the alcohol (the hydroxyl group on the acceptor) in the presence of a heavy metal salt promoter, like silver carbonate. frontiersin.org Another widely used method is the Mitsunobu reaction, which can glycosylate unprotected pyranoses with flavonoids under mild conditions. researchgate.net For a complex molecule like isovitexin, achieving selective O-glycosylation at the 2''-position requires that all other hydroxyl groups be protected. The choice of glycosyl donor (e.g., glycosyl halides, trichloroacetimidates) and reaction conditions (catalyst, solvent, temperature) is crucial for maximizing yield and achieving the desired stereochemistry. nih.govnumberanalytics.com
Challenges and Advances in Stereoselective Glycosylation
A primary challenge in any glycosylation synthesis is controlling the stereochemistry at the anomeric center of the newly formed glycosidic bond, resulting in either an α or β linkage. researchgate.net For O-glycosylation, the formation of 1,2-trans glycosides is often facilitated by "neighboring group participation," where a protecting group at the C2-position of the sugar donor (e.g., an acetyl or benzoyl group) directs the acceptor to attack from the opposite face. frontiersin.org
However, the synthesis of 1,2-cis glycosides is notoriously more difficult because this neighboring group participation must be suppressed. researchgate.netlsu.edu Achieving this requires carefully designed strategies, which represents a significant area of research in carbohydrate chemistry. Recent advances include:
New Donor Systems: The development of novel glycosyl donors with non-participating protecting groups at the C2-position. lsu.edu
Catalyst Development: The design of new catalysts, including boronic esters and bis-thiourea catalysts, that can influence the stereochemical outcome of the reaction. nih.gov
Reaction Condition Optimization: Fine-tuning factors like solvent and temperature, as lower temperatures can sometimes favor the formation of the thermodynamically less stable product. numberanalytics.comresearchgate.net
Intramolecular Glycosylation: Tethering the glycosyl acceptor to the donor before the key bond-forming step, which can provide excellent stereocontrol. researchgate.net
These advanced methodologies are critical for the successful and stereocontrolled synthesis of complex molecules like Isovitexin 2''-O-arabinoside, ensuring the correct three-dimensional arrangement of the arabinose unit.
Pharmacokinetic Considerations in Preclinical Models
Stability of C-Glycosyl Flavonoids to Acidic and Enzymatic Hydrolysis
Flavonoid glycosides are categorized based on the nature of the linkage between the sugar (glycone) and non-sugar (aglycone) parts. The two primary types are O-glycosides and C-glycosides. Isovitexin-2''-O-arabinoside is a diglycoside, containing an O-linked arabinose attached to a C-linked glucose (isovitexin). The stability of these linkages under physiological conditions is a critical determinant of their bioavailability.
The C-glycosidic bond, which links a sugar moiety directly to a carbon atom of the aglycone's flavonoid core, is significantly more resistant to both acidic and enzymatic hydrolysis compared to the more common O-glycosidic bond. nih.govnih.govresearchgate.net This heightened stability is attributed to the inherent strength of the carbon-carbon (C-C) bond versus the carbon-oxygen (C-O) bond. nih.govbohrium.com
In vitro digestion models simulating the human gastrointestinal tract have demonstrated this difference clearly. During simulated gastric and intestinal digestion, the O-glycosidic bond of flavonoids like isoquercitrin (B50326) (an O-glycoside) is readily broken, releasing the aglycone. nih.gov In contrast, the C-glycosidic bond of compounds like orientin (B1677486) and vitexin (B1683572) remains intact under the same conditions. nih.gov While the O-linked arabinose of Isovitexin-2''-O-arabinoside would be susceptible to hydrolysis, the core isovitexin (B1672635) structure, a C-glycoside, is expected to be highly stable and pass through the upper gastrointestinal tract largely unchanged.
Studies have shown that while enzymatically added O-glycosyl groups on vitexin can be removed under simulated intestinal conditions, the underlying C-glycosyl structure remains. mdpi.com This resistance to degradation in the stomach and small intestine ensures that a significant portion of the ingested C-glycosyl flavonoid reaches the colon for potential interaction with the gut microbiota.
Table 1: Comparative Stability of Flavonoid Glycosides During In Vitro Digestion
| Flavonoid Type | Glycosidic Bond | Stability in Gastric & Intestinal Phases | Fate of Glycosidic Bond | Reference |
| O-Glycoside (e.g., Isoquercitrin) | C-O | Low | Broken/Hydrolyzed | nih.gov |
| C-Glycoside (e.g., Orientin) | C-C | High | Remained Unchanged | nih.gov |
Comparative Absorption and Systemic Fate of C-Glycosides versus O-Glycosides in Animal Models
The structural differences between C- and O-glycosides profoundly impact their absorption and systemic distribution. Generally, flavonoid aglycones and some O-glycosides can be absorbed in the small intestine. However, the high stability and hydrophilicity of C-glycosyl flavonoids limit their direct absorption through the intestinal wall. bohrium.com
An in vivo study in rats directly compared the pharmacokinetics of an O-glycoside (isoquercitrin) and a C-glycoside (orientin). The results highlighted significant differences in their systemic fate. After oral administration, the total antioxidant capacity in the plasma of rats given the O-glycoside was higher than in those given the C-glycoside. nih.govbohrium.com This suggests that the O-glycoside or its hydrolyzed aglycone is more readily absorbed into the bloodstream.
Conversely, the antioxidant activity measured in the urine was higher for the C-glycoside group. nih.govbohrium.com This finding, coupled with the poor absorption of C-glycosides, indicates that a larger fraction of the C-glycoside passes through the gastrointestinal tract, undergoes some degree of metabolism (likely by gut microbiota), and its metabolites are then absorbed and subsequently excreted via the kidneys. The study concluded that flavonoid C-glycosides are poorly absorbed in their intact form. bohrium.com
Table 2: Comparative In Vivo Fate of O-Glycoside vs. C-Glycoside in Rats
| Compound Administered | Relative Antioxidant Activity in Plasma | Relative Antioxidant Activity in Urine | Implied Absorption/Metabolism | Reference |
| Isoquercitrin (O-Glycoside) | Higher | Lower | More readily absorbed and metabolized systemically | bohrium.com, nih.gov |
| Orientin (C-Glycoside) | Lower | Higher | Poorly absorbed; higher fraction reaches colon for metabolism and subsequent excretion | bohrium.com, nih.gov |
These findings suggest that Isovitexin-2''-O-arabinoside would likely have low plasma bioavailability in its intact form or as isovitexin. The O-arabinoside moiety may be cleaved, but the core C-glycoside (isovitexin) would largely resist absorption in the small intestine and transit to the colon.
Role of Gut Microbiota in the Metabolism and Bioavailability of Flavonoid Glycosides
The gut microbiota plays a pivotal role in the metabolism and ultimate bioavailability of many dietary polyphenols, including flavonoid glycosides. While O-glycosides are readily hydrolyzed by various bacterial enzymes (β-glucosidases) in the colon to release absorbable aglycones, the metabolism of C-glycosides is a more complex and specialized process. mdpi.comresearchgate.net
The chemically robust C-C bond of C-glycosyl flavonoids is not easily cleaved. However, specific intestinal bacteria have been identified that possess the enzymatic machinery to break this bond. nih.govbohrium.com The process is not a simple hydrolysis. It is thought to begin with an oxidation of the sugar moiety, followed by the cleavage of the C-C bond. nih.gov
Research has isolated specific bacterial strains, such as Dorea sp. MRG-IFC3, from human feces that can deglycosylate isoflavone (B191592) C-glycosides like puerarin. nih.govjmb.or.kr Interestingly, this particular strain was unable to metabolize flavone (B191248) C-glycosides such as vitexin, indicating a high degree of substrate specificity among C-glycoside-metabolizing bacteria. nih.govjmb.or.krresearchgate.net This suggests that the ability of an individual's gut microbiome to metabolize a specific C-glycoside like isovitexin can vary significantly. The enzymes responsible for this C-C bond cleavage are widely distributed in gut and soil bacteria and are often metal-dependent. nih.govbohrium.comresearchgate.net
For a compound like Isovitexin-2''-O-arabinoside, the metabolic pathway in the colon would likely occur in a stepwise manner:
O-Deglycosylation: The O-linked arabinose sugar is first cleaved by bacterial glycosidases, yielding the C-glycosyl flavonoid, isovitexin.
C-Deglycosylation: The isovitexin is then acted upon by specialized bacteria. This involves the enzymatic cleavage of the C-C bond to release the aglycone, apigenin (B1666066).
Further Metabolism: The released apigenin can then be absorbed or further broken down by gut microbiota into smaller phenolic compounds, which may also be absorbed and exert biological effects.
Therefore, the bioactivity of Isovitexin-2''-O-arabinoside in the body is highly dependent on the metabolic capacity of the gut microbiome to perform the critical C-C bond cleavage step.
Conclusion and Future Research Directions
Summary of Key Academic Findings on Isovitexin (B1672635) 2''-O-arabinoside
Isovitexin 2''-O-arabinoside is a naturally occurring flavonoid glycoside identified in a range of plants, including oats (Avena sativa L.), rye (Secale cereale), and sugarcane. medchemexpress.comresearchgate.netusda.gov It is structurally defined as a trihydroxyflavone and a disaccharide derivative, functioning as a metabolite of isovitexin. biosynth.comnih.govnaturalproducts.net Research has illuminated several of its pharmacological properties through various in vitro and in vivo models.
Key findings highlight its potential as an anti-inflammatory agent, demonstrated by its ability to significantly decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines and downregulate the expression of COX-1 and COX-2 mRNA. researchgate.netresearchgate.netresearchgate.net In the realm of metabolic disorders, it has shown anti-diabetic effects in streptozotocin-induced diabetic rat models. Furthermore, studies have pointed towards its neuroprotective capabilities, offering protection against oxidative stress-induced damage in primary cortical neurons. The compound also exhibits activity related to bone health by promoting BMP-2-induced osteoblast differentiation in C2C12 cells. medchemexpress.com In dermatology-related research, Isovitexin 2''-O-arabinoside has been found to regulate the genetic expression of proteins within the epidermal differentiation complex, suggesting a role in restoring skin barrier function . dntb.gov.uasemanticscholar.orgbohrium.com Additionally, its allelopathic nature has been noted, with demonstrated phytotoxic activity against the germination of certain plant species. sssup.it
| Pharmacological Activity | Model/System Used | Observed Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | RAW 264.7 macrophage cells | Reduced production of TNF-α and IL-6; Downregulated COX-1 and COX-2 mRNA. | researchgate.netresearchgate.net |
| Anti-diabetic | Streptozotocin (STZ)-induced diabetic rat model | Demonstrated anti-diabetic effects. | |
| Neuroprotective | Primary cortical neurons (rat embryos) | Protected against oxidative stress-induced neuronal damage. | |
| Osteoblast Differentiation | C2C12 cells | Promoted BMP-2-induced osteoblast differentiation. | medchemexpress.com |
| Skin Barrier Function | LPS-induced skin irritation model (HaCaT cells); In vivo ACD model | Regulated genetic expression of epidermal differentiation complex (EDC) proteins. | dntb.gov.uasemanticscholar.org |
| Allelopathic | Lettuce (Lactuca sativa L.) germination assay | Inhibited germination and increased abnormal seedlings. | sssup.it |
Identified Gaps in Current Research and Methodological Challenges
Despite promising initial findings, the research on Isovitexin 2''-O-arabinoside is still in its nascent stages, with several knowledge gaps and methodological hurdles. A significant portion of the existing research has been conducted on plant extracts that contain a mixture of compounds, making it challenging to attribute the observed biological effects exclusively to Isovitexin 2''-O-arabinoside. sssup.itaferp.fr
A primary gap is the incomplete understanding of the specific molecular mechanisms that drive its bioactivities. While it is known to modulate certain pathways, a comprehensive picture of its molecular targets and signaling cascades is lacking. researchgate.netresearchgate.net There is also a notable absence of detailed pharmacokinetic and bioavailability studies for the pure compound, which is a critical barrier to translating preclinical findings. sci-hub.se The low natural abundance of Isovitexin 2''-O-arabinoside presents a significant challenge for its isolation and purification in quantities sufficient for extensive research. proquest.com Furthermore, its accurate quantification and differentiation from its isomers within complex biological matrices require sophisticated analytical methods, such as UHPLC-qTOF-MS, which may not be universally accessible. mdpi.commdpi.comresearchgate.net
Promising Avenues for Future Mechanistic and Preclinical Research
To build upon the current foundation of knowledge, future research should be directed toward more precise, technologically advanced, and sustainable methodologies.
The application of "omics" technologies is a powerful strategy to overcome current limitations. researchgate.net Metabolomics has already proven indispensable for the identification and annotation of Isovitexin 2''-O-arabinoside in various plant species like oats and barley. mdpi.comsemanticscholar.orgnih.gov Future studies can leverage untargeted metabolomics to map the global metabolic reprogramming induced by the compound in various cell and animal models, offering a holistic view of its physiological impact. nih.gov
The integration of metabolomics with transcriptomics represents a particularly powerful approach. nih.govfrontiersin.org This multi-omics strategy can connect the observed changes in metabolite levels with alterations in gene expression, thereby elucidating the underlying mechanisms of action. For example, it could reveal precisely how Isovitexin 2''-O-arabinoside regulates the genes of the epidermal differentiation complex to improve skin barrier function. dntb.gov.uasemanticscholar.org This approach provides an unbiased, systems-biology perspective that can lead to new discoveries about the compound's function. aferp.fr
While initial studies have utilized general models of inflammation and diabetes, future research will benefit from the use of more targeted and disease-relevant preclinical models. To further validate its anti-inflammatory properties, researchers should employ models of chronic inflammatory conditions such as inflammatory bowel disease or rheumatoid arthritis. Given its demonstrated effects on osteoblast differentiation, its potential as a therapeutic agent for osteoporosis should be investigated in established preclinical models of the disease. medchemexpress.comresearchgate.net Similarly, its neuroprotective potential could be explored in specific models of neurodegenerative disorders like Parkinson's or Alzheimer's disease. For its dermatological applications, moving beyond basic irritation models to more complex models of atopic dermatitis could provide stronger evidence for its clinical potential. semanticscholar.org
The low concentration of Isovitexin 2''-O-arabinoside in its natural plant sources makes extraction an unsustainable method for large-scale production. proquest.com Therefore, developing innovative and scalable production strategies is paramount. Biotechnology offers several promising avenues. sci-hub.se
Metabolic engineering of plants or microbes is a leading strategy. This can involve the heterologous expression of the flavonoid biosynthetic pathway in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, turning them into cellular factories for the compound. sci-hub.senih.govresearchgate.net While challenging, particularly the functional expression of plant-specific enzymes like P450s in bacteria, this approach offers a controlled and scalable production platform. researchgate.net An alternative is bioconversion , which uses specific enzymes, such as glycosyltransferases, to synthesize the molecule from more readily available precursors like isovitexin. proquest.comnih.gov This can be achieved through whole-cell systems where engineered microbes express the necessary enzymes, providing a cost-effective method. proquest.com Finally, exploring the use of agricultural byproducts, such as sugarcane straw, as a substrate for fermentation could lead to sustainable postbiotic products enriched with beneficial compounds like Isovitexin 2''-O-arabinoside. researchgate.netucp.pt
Q & A
Q. How should conflicting spectral data (e.g., NMR vs. MS) for this compound be reconciled in publications?
- Methodological Answer: Cross-validate using orthogonal techniques (e.g., 2D NMR for stereochemistry, high-resolution MS for molecular formula). Report solvent effects and calibration standards. If ambiguity persists, acknowledge limitations and propose follow-up studies in the discussion .
Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound bioactivity studies?
Q. How can researchers integrate multi-omics data to explore the systemic effects of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
